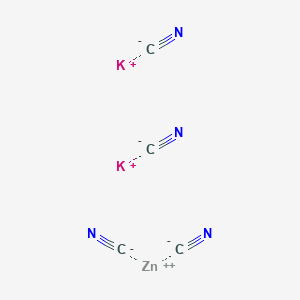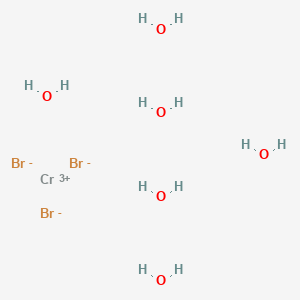
Dipotassium;ZINC;tetracyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium;ZINC;tetracyanide, also known as Dipotassium tetracyanozincate or Zinc potassium cyanide, is a compound with the molecular formula C4K2N4Zn . It is categorized as a coordination compound and an inorganic salt . The EC Number is 238-121-8 and the CAS number is 14244-62-3 .
Molecular Structure Analysis
The molecular structure of Dipotassium;ZINC;tetracyanide is based on structures generated from information available in ECHA’s databases . More detailed information about the molecular structure might be found in specialized chemical literature or databases .
Chemical Reactions Analysis
While specific chemical reactions involving Dipotassium;ZINC;tetracyanide are not detailed in the search results, some reactions are mentioned. For instance, dipotassium;zinc;tetracyanide is involved in reactions with potassium gold cyanide, potassium silver cyanide, and zinc with potassium cyanide and water .
Safety And Hazards
Dipotassium;ZINC;tetracyanide is classified as having acute toxicity (oral, dermal, inhalation) and is hazardous to the aquatic environment (short-term and long-term) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, avoid exposure, and use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While specific future directions for Dipotassium;ZINC;tetracyanide are not detailed in the search results, the future directions for zinc, an element in the compound, have been discussed . More detailed information about the future directions might be found in specialized chemical literature or databases.
Eigenschaften
IUPAC Name |
dipotassium;zinc;tetracyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2K.Zn/c4*1-2;;;/q4*-1;2*+1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNXRYOAGXEBSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4K2N4Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium;ZINC;tetracyanide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylate](/img/structure/B76558.png)


![1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane](/img/structure/B76562.png)
![[Cyclohexyl(diphenyl)methyl]benzene](/img/structure/B76563.png)







